

Benchmarking ADTL-EI1712: A Comparative Performance Analysis Against Published Data

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **ADTL-EI1712**, a novel dual inhibitor of Extracellular signal-Regulated Kinase 1 (ERK1) and ERK5, against other published ERK inhibitors. The information is compiled from publicly available scientific literature and is intended to provide a comprehensive resource for researchers in oncology and drug development. This document summarizes key performance indicators, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a thorough understanding of **ADTL-EI1712**'s profile in the context of current ERK-targeted therapies.

Executive Summary

ADTL-EI1712 is a first-in-class dual inhibitor of ERK1 and ERK5, designed to overcome compensatory mechanisms that lead to drug resistance in various cancers. Unlike selective ERK1/2 or ERK5 inhibitors, **ADTL-EI1712** targets both pathways simultaneously. This guide presents a comparative analysis of its in vitro and in vivo efficacy alongside established ERK1/2 and ERK5 inhibitors, providing a framework for evaluating its potential as a novel anticancer agent.

Data Presentation: Comparative Performance of ERK Inhibitors



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The following tables summarize the key performance metrics for **ADTL-EI1712** and a selection of other ERK1/2 and ERK5 inhibitors based on published data.

Table 1: In Vitro Potency of ADTL-EI1712 and Comparator ERK5 Inhibitors



Compound	Target(s)	IC50 (ERK5)	IC50 (Other Targets)	Cell-Based Assay Performanc e	Reference
ADTL-EI1712	ERK1, ERK5	65 nM	ERK1: 40 nM	Induces regulated cell death in MKN-74 cells.	[1][2]
BAY-885	ERK5	40 nM	Highly selective vs. 357 kinases.	Inhibited EGF- stimulated MEF2 transcriptiona I activity (IC50 = 115 nM); did not inhibit proliferation in several cancer cell lines.	[3]
JWG-071	ERK5, LRRK2	88 nM	LRRK2: 109 nM	Dose- dependently inhibited EGF-induced ERK5 autophosphor ylation in HeLa cells (IC50 = 20 nM).	[1][4]
XMD8-92	ERK5, BRDs	80 nM (Kd)	BRD4(1): 170 nM (Kd)	Suppressed tumor growth	[5][6]







in xenograft models.

Table 2: In Vitro Potency of ADTL-EI1712 and Comparator ERK1/2 Inhibitors



Compound	Target(s)	IC50 (ERK1)	IC50 (ERK2)	Cell-Based Assay Performanc e	Reference
ADTL-EI1712	ERK1, ERK5	40 nM	Not specified	Induces regulated cell death in MKN-74 cells.	[2]
MK-8353	ERK1/2	23.0 nM	8.8 nM	Inhibited p- RSK in A2058 cells (IC50 ~30 nM).	[7]
GDC-0994 (Ravoxertinib)	ERK1/2	6.1 nM	3.1 nM	Decreased viability of lung adenocarcino ma cell lines.	[8][9]
CC-90003	ERK1/2	10-20 nM	10-20 nM	Potent antiproliferati ve activity in various cancer cell lines.	
BVD-523 (Ulixertinib)	ERK1/2	<0.3 nmol/L (Ki)	<0.3 nmol/L (Ki)	Reduced proliferation and enhanced caspase activity in sensitive cells.	[10]



Table 3: In Vivo Efficacy of ADTL-EI1712 and Comparator ERK Inhibitors in Xenograft Models

Compound	Model	Dosing	Key Findings	Reference
ADTL-EI1712	Xenograft models	Not specified	Suppressed tumor growth.	
MK-8353	BRAF V600E- mutant melanoma (SK- MEL-28) and colon cancer (Colo-205) xenografts	60 mg/kg, twice daily, oral	Resulted in tumor regression.	[11]
GDC-0994 (Ravoxertinib)	KRAS-mutant and BRAF- mutant human xenograft tumors	10 mg/kg, daily, oral	Significant single-agent activity.	[9]
XMD8-92	Pancreatic tumor xenograft	50 mg/kg, i.p.	Arrested tumor growth and resulted in a decrease in tumor volume.	[6][12]
BVD-523 (Ulixertinib)	BRAF V600E- mutant melanoma (A375) and colorectal cancer (Colo205) xenografts	Not specified	Dose-dependent growth inhibition and tumor regression.	

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the performance comparison.



In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

- Reagents and Materials: Purified recombinant ERK1, ERK2, or ERK5 enzyme; kinase assay buffer; ATP; specific substrate (e.g., myelin basic protein); test compound (e.g., ADTL-EI1712) at various concentrations; detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Procedure:
 - Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
 - In a microplate, combine the kinase, substrate, and kinase assay buffer.
 - Add the diluted test compound or vehicle control to the wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
 - Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
- Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[7]

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.

- Cell Culture and Treatment:
 - Seed a relevant cancer cell line (e.g., HeLa or A549) in culture plates and grow to 70-80% confluency.



- Optionally, serum-starve the cells to reduce basal ERK activity.
- Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).
- Stimulate the cells with a growth factor (e.g., EGF) to induce ERK pathway activation.
- · Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK and compare the inhibitor-treated samples to the vehicle control.[13][14]

In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of a compound in a living organism.

- Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
- Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375 melanoma cells) into the flank of the mice.
- Treatment:

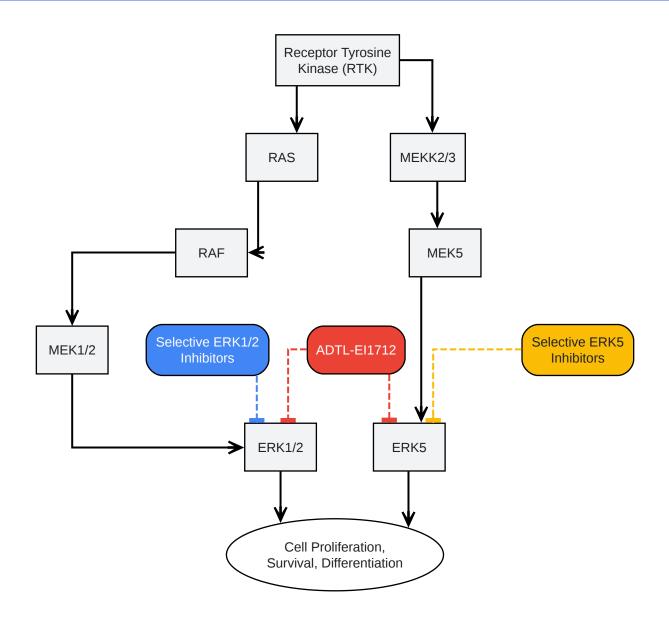


- Allow the tumors to grow to a palpable size.
- Randomize the mice into treatment and control groups.
- Administer the test compound (e.g., by oral gavage or intraperitoneal injection) or vehicle control according to a predetermined schedule and dose.
- · Tumor Measurement and Monitoring:
 - Measure the tumor dimensions with calipers at regular intervals.
 - Calculate the tumor volume.
 - Monitor the body weight and overall health of the mice.
- Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition or regression.[15][16]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the evaluation of **ADTL-EI1712**.

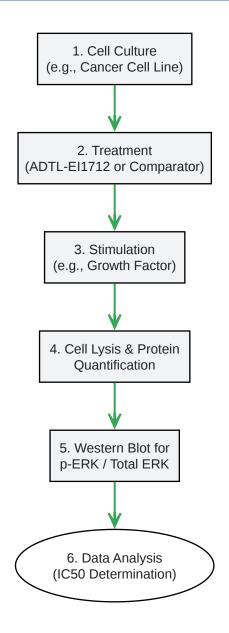




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Caption: Simplified MAPK/ERK signaling pathways and points of inhibition.

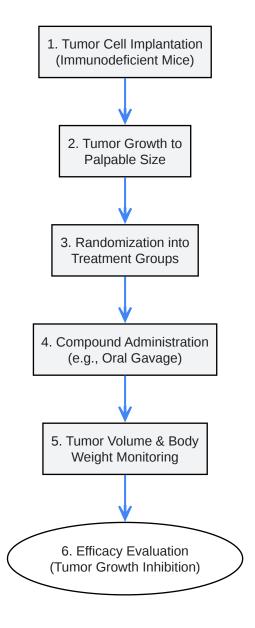




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Caption: General workflow for in vitro cellular inhibition assays.





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Caption: Standard workflow for in vivo xenograft model studies.

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